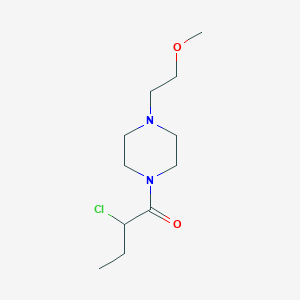![molecular formula C12H20ClNO2 B1477097 3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one CAS No. 2090849-91-3](/img/structure/B1477097.png)
3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a novel organic compound that has recently been developed as a promising candidate for a wide range of scientific research applications. It is a member of the spirocyclic class of compounds, which are characterized by their cyclic, fused ring structures. The compound has a wide range of applications, including synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one has numerous scientific research applications. It has been used in the synthesis of other spirocyclic compounds, as well as in the synthesis of organic compounds with potential therapeutic applications. It has also been used as a building block in the synthesis of peptides and other biologically active compounds. Additionally, it has been used in the synthesis of novel materials for use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is not yet fully understood. However, it is believed that the compound acts as a substrate for various enzymes involved in the synthesis of biologically active compounds. It is also believed that the compound may interact with proteins and other molecules in the cell to modulate their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one are not yet fully understood. However, preliminary studies have shown that the compound has the potential to modulate the activity of various enzymes involved in the synthesis of biologically active compounds. Additionally, the compound has been shown to interact with proteins and other molecules in the cell, suggesting that it may have the potential to modulate their function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one for laboratory experiments include its high solubility in aqueous solutions, its availability in a variety of purities, and its relatively low cost. Additionally, the compound is relatively stable and can be stored for prolonged periods of time without significant degradation. However, the compound is also toxic and should be handled with caution in the laboratory.
Orientations Futures
The potential future directions for 3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one include further research into its mechanism of action, its potential therapeutic applications, and its potential interactions with other molecules in the cell. Additionally, further research is needed to determine the compound’s potential to modulate the activity of enzymes involved in the synthesis of biologically active compounds. Finally, further research is needed to determine the safety and efficacy of the compound for use in humans.
Propriétés
IUPAC Name |
3-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c13-7-4-11(15)14-8-3-6-12(10-14)5-1-2-9-16-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIOIXQLVKBWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















